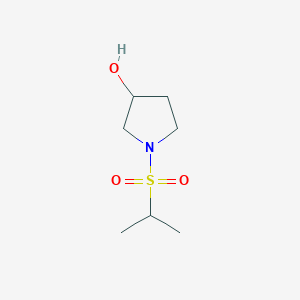

1-(Propane-2-sulfonyl)pyrrolidin-3-ol

CAS No.: 1342531-79-6

Cat. No.: VC3077061

Molecular Formula: C7H15NO3S

Molecular Weight: 193.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1342531-79-6 |

|---|---|

| Molecular Formula | C7H15NO3S |

| Molecular Weight | 193.27 g/mol |

| IUPAC Name | 1-propan-2-ylsulfonylpyrrolidin-3-ol |

| Standard InChI | InChI=1S/C7H15NO3S/c1-6(2)12(10,11)8-4-3-7(9)5-8/h6-7,9H,3-5H2,1-2H3 |

| Standard InChI Key | VRUXRDBMNGCNLW-UHFFFAOYSA-N |

| SMILES | CC(C)S(=O)(=O)N1CCC(C1)O |

| Canonical SMILES | CC(C)S(=O)(=O)N1CCC(C1)O |

Introduction

Basic Properties and Structure

1-(Propane-2-sulfonyl)pyrrolidin-3-ol belongs to the pyrrolidinone family and is identified by the CAS number 1342531-79-6. The compound has a molecular formula of C7H15NO3S with a molecular weight of 193.27 g/mol. The IUPAC name for this compound is 1-propan-2-ylsulfonylpyrrolidin-3-ol, reflecting its structural components.

The structural characteristics of this compound include a five-membered pyrrolidine ring with a hydroxyl group at the 3-position and a propane-2-sulfonyl group attached to the nitrogen atom. This arrangement creates a unique spatial configuration that contributes to its chemical reactivity and biological properties. The sulfonyl group serves as an electron-withdrawing substituent, while the hydroxyl group introduces a site for potential hydrogen bonding interactions.

Table 1: Basic Properties of 1-(Propane-2-sulfonyl)pyrrolidin-3-ol

| Property | Value |

|---|---|

| CAS No. | 1342531-79-6 |

| IUPAC Name | 1-propan-2-ylsulfonylpyrrolidin-3-ol |

| Molecular Formula | C7H15NO3S |

| Molecular Weight | 193.27 g/mol |

| Chemical Family | Pyrrolidinone derivatives |

The three-dimensional structure of this compound features a non-planar pyrrolidine ring with the hydroxyl group potentially adopting different orientations based on ring puckering. This conformational flexibility may play a crucial role in its interactions with biological targets and its utility in synthetic applications.

Synthesis Methods

The synthesis of 1-(Propane-2-sulfonyl)pyrrolidin-3-ol typically involves a well-defined chemical pathway starting from appropriate precursors. The most common synthetic route begins with pyrrolidin-3-one, which undergoes a sulfonylation reaction with propane-2-sulfonyl chloride. This reaction is generally conducted in the presence of a base such as triethylamine, which serves to neutralize the hydrogen chloride generated during the reaction.

The reaction typically takes place in an organic solvent such as dichloromethane at room temperature, providing suitable conditions for the nucleophilic substitution process. The base plays a critical role in facilitating the reaction by deprotonating the nitrogen of the pyrrolidinone, enhancing its nucleophilicity for attack on the sulfonyl chloride.

Following the sulfonylation step, the resulting 1-(propane-2-sulfonyl)pyrrolidin-3-one would undergo reduction to transform the ketone functionality to a hydroxyl group, yielding the target compound. This reduction might employ reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to ensure selectivity for the carbonyl group without affecting the sulfonyl moiety.

The purification of the final product typically involves techniques such as recrystallization or column chromatography to obtain the compound with high purity for subsequent applications or characterization. This synthetic pathway represents a straightforward approach to accessing 1-(Propane-2-sulfonyl)pyrrolidin-3-ol for research and development purposes.

Chemical Properties

The propane-2-sulfonyl group attached to the nitrogen atom of the pyrrolidine ring significantly alters the electronic properties of the nitrogen. As an electron-withdrawing group, it reduces the basicity of the nitrogen atom, affecting its behavior in acid-base reactions. This electronic effect extends throughout the molecule, influencing the reactivity of other functional groups.

The hydroxyl group at the 3-position introduces a site for hydrogen bonding interactions, enhancing the compound's solubility in polar solvents. This functional group can participate in various chemical transformations typical of secondary alcohols, including esterification, oxidation, and dehydration reactions. These transformation possibilities make the compound versatile in organic synthesis.

The pyrrolidine ring, being a saturated heterocycle, provides conformational flexibility that may be significant for both its chemical reactivity and potential biological interactions. The ring can adopt different conformations, which may influence the spatial orientation of the functional groups and consequently their accessibility for chemical reactions or interactions with biological targets.

Analytical Characterization

Accurate characterization of 1-(Propane-2-sulfonyl)pyrrolidin-3-ol is essential for confirming its structure, purity, and properties. Several analytical techniques are commonly employed for this purpose, providing complementary information about different aspects of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for structural elucidation. Both proton (1H) and carbon (13C) NMR spectroscopy can provide valuable information about the carbon-hydrogen framework and the presence of specific functional groups. In the 1H NMR spectrum, characteristic signals would be expected for the pyrrolidine ring protons, the hydroxyl proton, and the isopropyl group of the propane-2-sulfonyl moiety. The 13C NMR spectrum would display distinct signals for each carbon atom in different chemical environments.

Mass Spectrometry (MS) is another crucial technique for confirming the molecular weight and fragmentation pattern of the compound. The molecular ion peak corresponding to the molecular weight of 193.27 g/mol, along with characteristic fragmentation patterns, would provide additional confirmation of the structure. Fragments corresponding to the loss of the sulfonyl group or breakdown of the pyrrolidine ring could serve as diagnostic markers in mass spectral analysis.

Additional characterization methods might include infrared (IR) spectroscopy to identify key functional groups through their characteristic absorption bands, such as the O-H stretching of the hydroxyl group and the S=O stretching vibrations of the sulfonyl group. High-performance liquid chromatography (HPLC) might be employed to assess the purity of the compound and to separate potential stereoisomers if the 3-hydroxyl group creates a stereocenter.

Applications

1-(Propane-2-sulfonyl)pyrrolidin-3-ol has garnered significant interest in various scientific fields due to its unique structural features and potential biological activities. Its applications span several domains, demonstrating its versatility and importance in contemporary research.

Medicinal Chemistry Applications

In medicinal chemistry, 1-(Propane-2-sulfonyl)pyrrolidin-3-ol represents a promising scaffold for drug development. The compound's sulfonyl group can form strong interactions with biological targets such as proteins and enzymes, potentially leading to specific pharmacological effects. This property makes it valuable in designing drugs with targeted mechanisms of action, particularly those aimed at enzyme inhibition.

The hydroxyl group at the 3-position provides a site for further functionalization, allowing medicinal chemists to create derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. This functional group versatility is particularly valuable in lead optimization processes during drug discovery campaigns.

Synthetic Applications

As a building block in organic synthesis, 1-(Propane-2-sulfonyl)pyrrolidin-3-ol offers numerous possibilities for constructing more complex molecules. The pyrrolidine ring represents a common structural motif in many natural products and bioactive compounds, making this compound a useful intermediate in the synthesis of such targets.

The presence of both the sulfonyl group and the hydroxyl functionality provides multiple sites for chemical transformations, allowing for diverse synthetic pathways. These transformations might include alkylation, acylation, oxidation, or elimination reactions, each leading to different derivatives with potentially unique properties and applications.

Pharmaceutical Applications

In the pharmaceutical industry, 1-(Propane-2-sulfonyl)pyrrolidin-3-ol and its derivatives may find applications as potential therapeutic agents or as intermediates in the synthesis of pharmaceuticals. The compound's biological activities, particularly those related to enzyme inhibition, make it relevant for developing drugs targeting specific disease pathways.

The structural features of this compound align with principles of modern drug design, which often emphasize the importance of specific pharmacophoric elements that can interact with biological targets in a selective manner. The combination of the sulfonyl group and the hydroxyl functionality creates such a pharmacophore, potentially useful in designing drugs with specific mechanisms of action.

Agrochemical Applications

In agrochemical research, 1-(Propane-2-sulfonyl)pyrrolidin-3-ol may serve as a lead compound or intermediate in the development of new pesticides, herbicides, or plant growth regulators. The compound's potential to interact with specific enzymes or proteins in target organisms could be exploited to create agrochemicals with selective modes of action, potentially reducing environmental impact while maintaining efficacy.

Comparison with Related Compounds

Understanding 1-(Propane-2-sulfonyl)pyrrolidin-3-ol in relation to structurally similar compounds provides valuable insights into structure-activity relationships and potential applications. Comparing various structural analogs helps identify the critical features responsible for specific properties and activities.

One related compound is 1-(4-Tolylsulfonyl)pyrrolidin-3-one, which differs in having an aromatic tolyl group attached to the sulfonyl moiety instead of an isopropyl group, and a ketone at the 3-position instead of a hydroxyl group. This compound is utilized as a synthetic intermediate in organic chemistry, particularly in preparing bioactive molecules and complex heterocycles. The tolyl group introduces different electronic and steric properties compared to the isopropyl group in our target compound, potentially affecting both reactivity and biological activities.

Another related compound is 2-{[1-(propane-2-sulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine, which incorporates the 1-(propane-2-sulfonyl)pyrrolidin-3-yl scaffold as part of a more complex structure. This compound demonstrates how the 1-(propane-2-sulfonyl)pyrrolidin-3-yl moiety can serve as a building block for constructing larger molecules with potentially enhanced or modified properties and applications.

Table 2: Comparison of Structurally Related Compounds

| Compound | Key Structural Features | Potential Applications |

|---|---|---|

| 1-(Propane-2-sulfonyl)pyrrolidin-3-ol | Propane-2-sulfonyl group, hydroxyl at 3-position | Medicinal chemistry, organic synthesis, pharmaceuticals |

| 1-(4-Tolylsulfonyl)pyrrolidin-3-one | 4-Tolylsulfonyl group, ketone at 3-position | Synthetic intermediate, preparation of bioactive molecules |

| 2-{[1-(propane-2-sulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine | Complex structure with trifluoromethylpyridine attached | Building block for complex molecules, potential pharmacophore |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume